3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Description

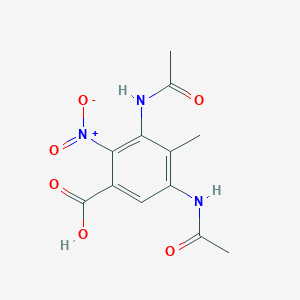

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is a benzoic acid derivative characterized by acetylamino (-NHCOCH₃) groups at positions 3 and 5, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position 2.

Properties

IUPAC Name |

3,5-diacetamido-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c1-5-9(13-6(2)16)4-8(12(18)19)11(15(20)21)10(5)14-7(3)17/h4H,1-3H3,(H,13,16)(H,14,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXUEOWILCFEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395753 | |

| Record name | 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-30-1 | |

| Record name | 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid typically involves the nitration of 4-methylbenzoic acid followed by acetylation. The nitration process introduces the nitro group at the 2 position, and subsequent acetylation introduces acetylamino groups at the 3 and 5 positions. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetylamino groups can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3,5-Bis(acetylamino)-4-methyl-2-amino-benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,5-Diamino-4-methyl-2-nitro-benzoic acid and acetic acid.

Scientific Research Applications

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid, also known as a derivative of acetylamino benzoic acid, has gained attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in pharmaceutical research, material science, and environmental studies, supported by relevant data and case studies.

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of acetylamino benzoic acids exhibit significant anti-inflammatory and analgesic effects. In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were tested for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The findings showed that these compounds could effectively reduce inflammation in animal models .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. A study conducted on various acetylamino benzoic acid derivatives demonstrated that they possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Anticancer Research

Recent investigations have also highlighted the anticancer potential of this compound. In vitro studies showed that this compound can induce apoptosis in cancer cell lines by activating specific pathways related to cell death. This property suggests its feasibility as a lead compound for further development in cancer therapeutics .

Polymer Chemistry

In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For instance, when blended with polyvinyl chloride (PVC), it improved the tensile strength and flexibility of the material .

Dyes and Pigments

This compound also finds applications in the dye industry. Its nitro group can be utilized to synthesize azo dyes, which are widely used for coloring textiles and plastics. The synthesis process involves coupling reactions that yield vibrant colors with good lightfastness properties .

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have shown that this compound can undergo biodegradation under specific conditions. Research conducted by the European Commission's Joint Research Centre indicated that this compound could be broken down by microbial action in wastewater treatment processes, reducing its environmental footprint .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various assays due to its stability and reproducibility in results. It is often used in chromatographic techniques to quantify other related substances in complex mixtures .

Case Study 1: Antimicrobial Efficacy

A case study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. The study concluded that the compound showed remarkable activity against multi-drug resistant bacteria, suggesting its potential use as a new therapeutic agent .

Case Study 2: Polymer Enhancement

In another case study focusing on polymer applications, researchers at a leading university demonstrated that incorporating this compound into polyurethane foams significantly improved their mechanical properties while maintaining lightweight characteristics essential for various applications .

Mechanism of Action

The mechanism of action of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino groups can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, making the compound useful in research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

(a) 3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid (Diatrizoate Sodium)

- Molecular Formula : C₁₁H₉I₃N₂O₄Na .

- Key Features: Iodine atoms at positions 2, 4, and 6 enhance radiopacity, making it a diagnostic agent (radiopaque medium). The acetylamino groups improve solubility and metabolic stability.

- Applications : Widely used in X-ray imaging (e.g., angiography) due to iodine’s high electron density .

- Comparison : Unlike the target compound, diatrizoate sodium lacks a nitro group and methyl substituent. The iodine atoms dominate its application in medical imaging, whereas the nitro group in the target compound may confer reactivity useful in synthetic intermediates or explosives.

(b) 3,5-Diamino-4-methylbenzoic Acid

- Molecular Formula : C₉H₁₂N₂O₂ .

- Key Features: Amino (-NH₂) groups at positions 3 and 5 increase basicity and participation in hydrogen bonding. The methyl group at position 4 provides steric hindrance.

- Applications: Potential precursor for dyes or coordination complexes.

- Comparison : The absence of acetyl and nitro groups reduces steric bulk and electron-withdrawing effects compared to the target compound. This may result in higher solubility in polar solvents.

(c) 4-Acetamido-3-chlorobenzoic Acid

- Molecular Formula: C₉H₈ClNO₃ .

- Key Features : A chloro (-Cl) substituent at position 3 and an acetamido (-NHCOCH₃) group at position 3.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antibiotics or anti-inflammatory agents).

- Comparison : The chloro group’s moderate electron-withdrawing effect contrasts with the stronger nitro group in the target compound. The methyl group in the target compound may enhance lipophilicity.

Structural and Functional Comparison Table

Biological Activity

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid (CAS Number: 54002-30-1) is a synthetic compound that falls under the category of substituted benzoic acids. Its molecular formula is CHNO, with a molecular weight of 295.25 g/mol . This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry.

Anticancer Properties

Research has indicated that derivatives of benzoic acid often exhibit significant anticancer properties. For instance, studies involving similar nitro-substituted benzoic acids have shown their ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells . The mechanism of action is believed to involve the inhibition of certain cellular pathways that are crucial for cancer cell survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 8.82 | Induces apoptosis |

| Caco-2 | 0.00053 | Suppresses proliferation |

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated notable antimicrobial effects. The nitro group in the structure is particularly relevant for its interaction with microbial DNA, leading to bactericidal activity .

Case Study : A study evaluated the antimicrobial efficacy of various substituted benzoic acids against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar functional groups exhibited significant inhibition zones, indicating their potential as antimicrobial agents.

Anti-inflammatory Effects

Benzoic acid derivatives are also recognized for their anti-inflammatory properties. The acetylamino groups can modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.

- DNA Interaction : The nitro group may facilitate binding to DNA, affecting replication and transcription processes in microbial cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid?

- Methodological Answer : A stepwise approach is advised, starting with selective acetylation of the amino groups followed by nitration at the ortho position. Protecting groups (e.g., methyl ester) may be employed to prevent unwanted side reactions. Reaction progress can be monitored via TLC or HPLC, and purification achieved through recrystallization or column chromatography. Comparative analysis with structurally analogous compounds, such as diatrizoic acid derivatives (e.g., 3,5-diacetamido-2,4,6-triiodobenzoic acid), suggests similar regioselective strategies .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substituent positions and acetyl group integration.

- IR spectroscopy to identify nitro (-NO₂) and acetyl (-NHCOCH₃) functional groups.

- Mass spectrometry (electron ionization) to compare fragmentation patterns with reference databases (e.g., NIST Chemistry WebBook) .

- Elemental analysis for empirical formula validation.

Q. What are the critical stability and storage considerations for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent nitro group degradation or acetylation reversal. Stability testing under varying pH and temperature conditions is recommended, referencing storage protocols for nitro-substituted benzoic acids .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodological Answer : Cross-validate using:

- X-ray crystallography for unambiguous confirmation of substituent positions.

- Computational simulations (e.g., density functional theory (DFT) for predicting NMR chemical shifts).

- High-resolution mass spectrometry (HRMS) to distinguish between isobaric fragments. Contradictions in mass spectral data, such as unexpected fragmentation pathways, should be compared against NIST reference standards .

Q. What strategies optimize regioselectivity during nitro and acetyl group introduction?

- Methodological Answer :

- Directing groups : Utilize meta-directing substituents (e.g., methyl groups) to guide nitration to the ortho position.

- Controlled reaction conditions : Adjust temperature and solvent polarity (e.g., sulfuric acid for nitration, acetic anhydride for acetylation).

- Protection/deprotection : Temporarily block reactive sites (e.g., carboxylate groups via esterification). Analogous methods are documented for difluoro- and dichloro-hydroxybenzoic acid derivatives .

Q. How can computational modeling predict the compound’s bioactivity or enzyme interactions?

- Methodological Answer :

- Perform molecular docking studies to assess binding affinity with target enzymes (e.g., cyclooxygenase analogs, given structural similarities to salicylic acid derivatives).

- Compare electronic properties (e.g., Hammett constants) of nitro and acetyl groups with known enzyme inhibitors.

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in solubility measurements across studies?

- Methodological Answer :

- Standardize solvent systems (e.g., DMSO, aqueous buffers at pH 7.4) and temperature.

- Use UV-Vis spectrophotometry or HPLC to quantify solubility limits. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous states via powder XRD .

Q. What experimental controls are essential for assessing nitro group reactivity in biological systems?

- Methodological Answer :

- Include negative controls with de-nitrated analogs to isolate nitro-specific effects.

- Monitor nitro reduction products (e.g., amine derivatives) via LC-MS in cell culture or enzymatic assays.

- Reference protocols from iodinated benzoic acid studies (e.g., diatrizoate sodium’s metabolic profiling) .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.